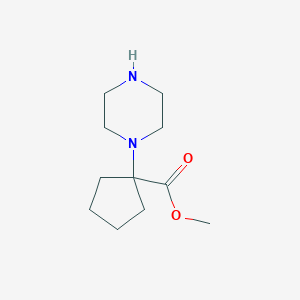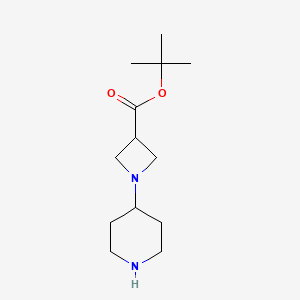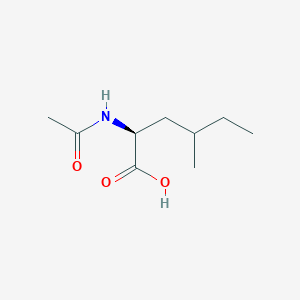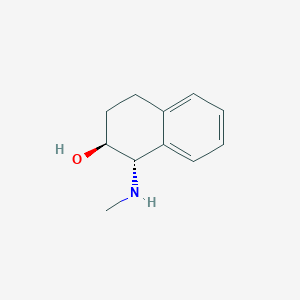
trans-1-(Methylamino)-1,2,3,4-tetrahydronaphthalen-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol: is a chiral compound that belongs to the class of tetrahydronaphthalenes This compound is characterized by the presence of a methylamino group and a hydroxyl group attached to a tetrahydronaphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of the corresponding naphthalene derivative followed by the introduction of the methylamino group. Common synthetic routes include:
Reduction of Naphthalene Derivatives: The starting material, a naphthalene derivative, is subjected to reduction using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the tetrahydronaphthalene ring system.
Industrial Production Methods: Industrial production of rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can facilitate the direct introduction of functional groups under optimized conditions .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol can undergo oxidation to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with catalysts such as palladium on carbon (Pd/C).
Substitution: Methylamine, other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Saturated derivatives.
Substitution: Various substituted tetrahydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Chiral Compounds: rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol is used as an intermediate in the synthesis of chiral compounds for asymmetric synthesis.
Biology:
Biological Studies: The compound is used in studies to understand the behavior of chiral molecules in biological systems.
Medicine:
Pharmaceutical Research:
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with molecular targets such as receptors or enzymes. The methylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the activity of the target molecules. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the interaction.
Vergleich Mit ähnlichen Verbindungen
- rac-(1R,2R)-2-aminocyclohexanecarboxylic acid
- rac-(1R,2R)-2-(dimethylamino)cyclohexanol
Comparison:
- Structural Differences: While rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol has a tetrahydronaphthalene ring system, similar compounds may have different ring structures such as cyclohexane.
- Functional Groups: The presence of different functional groups (e.g., carboxylic acid, dimethylamino) in similar compounds can lead to variations in reactivity and applications.
- Uniqueness: The combination of a tetrahydronaphthalene ring with a methylamino and hydroxyl group in rac-(1R,2R)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol provides unique chemical properties and potential applications not found in other similar compounds.
Eigenschaften
Molekularformel |
C11H15NO |
|---|---|
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
(1S,2S)-1-(methylamino)-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C11H15NO/c1-12-11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5,10-13H,6-7H2,1H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
KUDUKVRCFKJXBL-QWRGUYRKSA-N |
Isomerische SMILES |
CN[C@@H]1[C@H](CCC2=CC=CC=C12)O |
Kanonische SMILES |
CNC1C(CCC2=CC=CC=C12)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(1H-pyrazole-4-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B15306711.png)

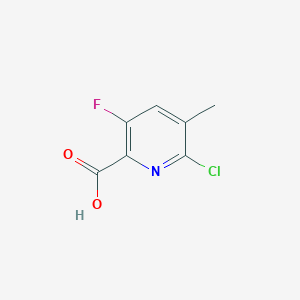
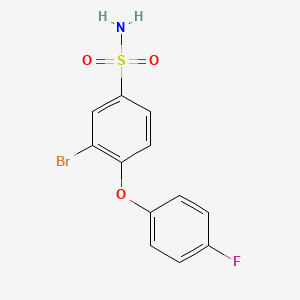

![3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylicacid](/img/structure/B15306754.png)
